molecular formula C16H12ClN3O2S B5812071 N-(3-Chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(3-Chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B5812071
M. Wt: 345.8 g/mol
InChI Key: MLKPPEFYGVDLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 332101-20-9) is a synthetic 1,3,4-oxadiazole-2-thioether derivative of significant interest in medicinal chemistry and anticancer drug discovery research . This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure integrates a phenyl ring, a 3-chlorophenyl acetamide group, and a thioether linkage, resulting in a planar heterocyclic system with a molecular formula of C16H12ClN3O2S and a molecular weight of 345.80 g/mol . The primary research application of this compound is in oncology, particularly in the investigation of novel chemotherapeutic agents. 1,3,4-Oxadiazole-2-thioether derivatives have demonstrated promising cytotoxicity against human cancer cell lines . Specifically, related compounds in this class have shown significant activity against A549 human lung carcinoma cells, with research indicating that the 1,3,4-oxadiazole scaffold serves as a bioisosteric replacement for carbonyl-containing compounds such as carboxylic acids, esters, and amides in anticancer drug development . The mechanism of action for this compound class may involve interaction with multiple biological targets relevant to cancer progression, potentially including enzyme inhibition and induction of apoptosis through caspase activation pathways . Researchers value this compound for structure-activity relationship (SAR) studies aimed at optimizing antitubulin activity and developing novel tubulin polymerization inhibitors that target the colchicine binding site . The compound is provided for research purposes with detailed analytical characterization. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-7-4-8-13(9-12)18-14(21)10-23-16-20-19-15(22-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKPPEFYGVDLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide, identified by CAS number 332101-20-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:

C16H12ClN3O2S\text{C}_{16}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}

This structure includes:

  • A chlorophenyl group,
  • A thioacetamide linkage,
  • A phenyl substituent on the oxadiazole ring.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their activity against human lung cancer (A549), rat glioma (C6), and murine fibroblast (L929) cell lines. Notably:

  • Compound 4h exhibited an IC50 value of less than 0.14 μM against A549 cells, indicating high potency .
  • Other derivatives showed IC50 values ranging from 1.59 to 7.48 μM against the same cell line, suggesting a selective cytotoxic profile .

The mechanism by which these compounds exert their anticancer effects includes:

  • Inhibition of Enzymes : Compounds have been shown to inhibit matrix metalloproteinase 9 (MMP-9), an enzyme involved in cancer metastasis .
  • Induction of Apoptosis : Activation of caspase pathways is critical in programmed cell death. While some compounds activated caspase-3 to a limited extent compared to the standard drug cisplatin, they still demonstrated potential for inducing apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest in cancer cells, further contributing to their antiproliferative effects .

Comparative Data Table

The following table summarizes the anticancer activity of various oxadiazole derivatives compared with this compound:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA549<0.14Apoptosis induction
Compound 4fA5491.59MMP-9 inhibition
Compound 4hC68.16Caspase activation
Compound 4kL9297.48Cell cycle arrest

Case Studies

Several case studies have been reported regarding the synthesis and evaluation of oxadiazole derivatives:

  • Study on Synthesis and Anticancer Activity : A recent study synthesized new derivatives and evaluated their activity against multiple cancer cell lines using the MTT assay. The findings indicated that certain modifications to the oxadiazole structure significantly enhanced cytotoxicity .
  • Mechanistic Insights : Another investigation focused on the mechanism of action revealed that the presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing anticancer activity through improved interaction with cellular targets .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-Chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is C20H20ClN3O2SC_{20}H_{20}ClN_3O_2S, with a molecular weight of 401.91 g/mol. The compound features a chlorophenyl group and an oxadiazole moiety, which contribute to its biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound has shown significant activity against various cancer cell lines.

Case Studies and Findings

  • In vitro Anticancer Screening :
    • A study evaluated several derivatives of oxadiazoles for their anticancer properties against a panel of 58 human cancer cell lines. The compound exhibited IC50 values lower than 1 µM against several lines, indicating potent anticancer activity .
    • Specifically, N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide demonstrated high efficacy against breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines with inhibition rates exceeding 80% .
Compound Cell Line IC50 (µM) Inhibition (%)
This compoundMDA-MB-468 (Breast Cancer)0.4290.47
N-(4-Chloro-benzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-aminesHCT116 (Colon Cancer)0.6784.32

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has garnered attention in recent years. Research indicates that compounds containing the oxadiazole ring exhibit significant antibacterial and antifungal activities.

Findings on Antimicrobial Activity

A study published in PMC evaluated various oxadiazole derivatives for their antimicrobial properties. The compound showed promising results against several strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective inhibition

Biochemical Pathways

Research indicates that compounds with the oxadiazole structure can inhibit P-glycoprotein (P-gp), an important factor in drug resistance in cancer therapy . By inhibiting P-gp and other targets like EGFR and IL-6 pathways, these compounds can enhance the efficacy of existing chemotherapeutics.

Comparison with Similar Compounds

Antiproliferative Activity

  • Compound 154 (4-chlorophenyl analog): IC50 = 3.8 μM against A549 lung cancer cells; selectivity attributed to halogen substituents and electron-donating groups (EDGs) .
  • Indole-based analogs (e.g., 2a): IC50 = 8–12 μM against MCF-7 cells; indole moiety enhances DNA intercalation .
  • 3-Chlorophenyl parent compound : Moderate activity (IC50 ~15–20 μM), suggesting halogen position critically impacts potency .

Antimicrobial Activity

  • Morpholinylphenyl derivatives : MIC = 8–16 μg/mL against S. aureus; morpholine improves solubility and target binding .
  • Bromobenzofuran analogs (e.g., 5d): Exhibit broad-spectrum antifungal activity (MIC = 4–8 μg/mL) due to benzofuran’s planar structure .

Structure-Activity Relationship (SAR) Insights

Halogen Substituents :

  • Chlorine or bromine at the para-position of the phenyl ring enhances cytotoxicity and selectivity .
  • Meta-substitution (e.g., 3-Cl) reduces potency compared to para-substitution .

Heteroaryl Modifications :

  • Replacing phenyl with benzothiazole or benzofuran increases π-stacking and hydrophobic interactions .
  • Indole derivatives show improved DNA-binding via intercalation .

Bioisosteric Effects :

  • The oxadiazole ring mimics ester/carbamate groups, improving metabolic stability .
  • Thioacetamide linker flexibility optimizes spatial orientation for target binding .

Q & A

Q. Key Variables :

  • Solvent choice (DMF enhances nucleophilicity of thiols).
  • Stoichiometric ratios (equimolar thiol and chloroacetamide derivatives).

Basic: What analytical techniques are essential for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons) and thioether linkage (δ 3.8–4.2 ppm for SCH₂) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 386.05 for C₁₆H₁₂ClN₃O₂S) .
  • FTIR : Identify C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

Validation : Cross-reference spectral data with computational tools (e.g., Gaussian DFT) to resolve ambiguities in overlapping signals .

Advanced: How can researchers optimize synthetic yield while minimizing side reactions?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to test variables like temperature (50–90°C), solvent polarity (DMF vs. THF), and reaction time (4–12 hours) .
  • Byproduct Mitigation : Monitor intermediates via TLC to detect premature cyclization or hydrolysis. For example, over-refluxing may degrade the oxadiazole ring .
  • Catalyst Screening : Test bases (K₂CO₃ vs. NaH) to enhance nucleophilic substitution efficiency .

Case Study : A 72% yield was achieved using K₂CO₃ in acetone at 70°C for 8 hours .

Advanced: How to resolve contradictory bioactivity data across assays (e.g., IC₅₀ variability)?

Methodological Answer:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., acetylcholinesterase) with cell-based viability assays (MTT) to rule out cytotoxicity-driven false positives .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities like unreacted thiols may skew results .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

Example : A 10% impurity in batch A reduced IC₅₀ by 40% compared to batch B (HPLC-confirmed purity) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications :

    Modification Biological Impact Reference
    Oxadiazole → ThiadiazoleReduced antifungal activity
    3-Chlorophenyl → 4-HydroxyphenylEnhanced anticancer potency (p53 activation)
  • In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like COX-2 or EGFR kinase. Focus on hydrophobic interactions with the chlorophenyl group .

Validation : Correlate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Advanced: How to investigate the compound’s mechanism of action in enzymatic pathways?

Methodological Answer:

Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase activity) to measure Ki values .

Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess stability of the thioether-oxadiazole interaction .

Metabolomic Profiling : Track downstream metabolites via LC-MS in treated cell lines to identify disrupted pathways (e.g., ROS accumulation) .

Critical Step : Validate findings with knockout models (e.g., CRISPR-Cas9 EGFR deletion) to confirm target specificity .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

  • Thermal Analysis (TGA/DSC) : Determine decomposition temperature (>200°C indicates solid-state stability) .
  • pH-Dependent Hydrolysis : Incubate in PBS (pH 2–9) at 37°C for 24 hours; monitor via HPLC for degradation products (e.g., free thiol or acetamide hydrolysis) .
  • Light Sensitivity : Expose to UV-Vis (254 nm) for 48 hours; quantify photodegradation using absorbance spectra .

Recommendation : Formulate as lyophilized powder for long-term storage if hydrolytically unstable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.